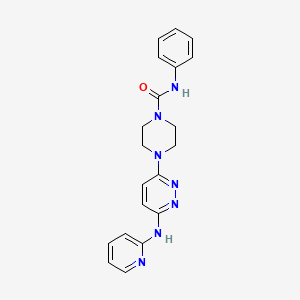

N-phenyl-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-phenyl-4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O/c28-20(22-16-6-2-1-3-7-16)27-14-12-26(13-15-27)19-10-9-18(24-25-19)23-17-8-4-5-11-21-17/h1-11H,12-15H2,(H,22,28)(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRCDEIVIHIGIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-aminopyridine with cyanuric chloride to form a triazine intermediate, which is then reacted with isonicotic acid hydrazide and various aromatic amines . The final step involves the coupling of the triazine intermediate with a piperazine derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridazinyl rings, often using halogenated reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-phenyl-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-phenyl-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

N-(pyridin-2-yl)amides: These compounds share a similar pyridazinyl group and exhibit comparable biological activities.

Triazine derivatives: These compounds have a triazine core and are known for their antimicrobial and anticancer properties.

Uniqueness

N-phenyl-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use.

Biological Activity

N-phenyl-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activity. This article aims to provide an in-depth analysis of the biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 348.40 g/mol

- Structural Features : The compound features a piperazine ring, a carboxamide group, and a pyridazinyl moiety substituted with a pyridine ring.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the areas of enzyme inhibition and potential therapeutic applications against specific diseases.

Enzyme Inhibition

One of the key areas of interest is the compound's activity as an inhibitor of certain enzymes. For instance, it has been studied for its inhibitory effects on cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of steroid hormones.

| Enzyme | IC Value (µM) | Remarks |

|---|---|---|

| CYP51 | 0.5 | Strong inhibitor |

| CYP5122A1 | 10 | Moderate inhibition |

The mechanism through which this compound exerts its effects involves interaction with specific molecular targets:

- Binding to Enzymes : The compound likely binds to the active site of target enzymes such as CYP51, inhibiting their activity and altering metabolic pathways.

- Modulation of Signaling Pathways : It may also influence various signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Study 1: Antiparasitic Activity

In a study evaluating the antiparasitic effects against Leishmania species, N-phenyl derivatives were tested for their ability to inhibit parasite growth. The results indicated that certain analogs demonstrated significant activity against Leishmania donovani with an EC value of 5 µM, suggesting potential for development as antiparasitic agents .

Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of compounds similar to N-phenyl derivatives. The study found that these compounds could induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the key structural features of N-phenyl-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide, and how do they influence its reactivity?

- Answer : The compound features a central piperazine ring substituted with a carboxamide group, a pyridazine core, and a pyridin-2-ylamino moiety. The pyridazine ring contributes to π-π stacking interactions, while the carboxamide linker enhances hydrogen-bonding potential. Substituents like the phenyl group and pyridine-derived moieties influence electronic properties and solubility. Structural analogs (e.g., chloro/fluoro substituents) demonstrate that halogenation can modulate lipophilicity and receptor binding .

Q. What are standard synthetic routes for synthesizing this compound?

- Answer : Multi-step organic synthesis is typically employed:

Core formation : Pyridazine rings are synthesized via cyclization of diketones with hydrazine derivatives.

Piperazine coupling : Carboxamide linkage is formed using coupling reagents (e.g., EDC/HOBt) between a piperazine derivative and a pyridazine intermediate.

Functionalization : Pyridin-2-ylamino groups are introduced via nucleophilic aromatic substitution or Buchwald-Hartwig amination .

- Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for yield and purity .

Q. What analytical techniques are essential for characterizing this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).

- X-ray Crystallography : Resolves 3D conformation for docking studies .

Q. What precautions are necessary when handling this compound in laboratory settings?

- Answer :

- Personal Protective Equipment (PPE) : Use lab coats, gloves, and P95 respirators to avoid inhalation/contact.

- Storage : Store in airtight containers at 2–8°C, away from ignition sources.

- Waste Disposal : Follow hazardous waste protocols for halogenated/organic compounds .

Advanced Research Questions

Q. How do structural modifications in the piperazine or pyridazine moieties affect receptor binding affinity?

- Answer :

- Piperazine modifications : Replacing the carboxamide linker with urea reduces dopamine D3 receptor (D3R) selectivity by >100-fold, as shown in analogous compounds. The carbonyl group is critical for hydrogen bonding with the D3R extracellular loop .

- Pyridazine substitutions : Introducing electron-withdrawing groups (e.g., -Cl, -F) enhances binding to kinase ATP pockets (e.g., p38 MAP kinase) by improving hydrophobic interactions .

Q. How can researchers design experiments to evaluate its potential as a kinase inhibitor?

- Answer :

- In vitro assays : Use fluorescence polarization assays to measure IC₅₀ against recombinant kinases (e.g., p38 MAP, JAK2).

- Cell-based models : Test anti-proliferative effects in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays.

- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. How can discrepancies in biological activity data across studies be addressed?

- Answer :

- Purity validation : Use HPLC (>95% purity) to rule out impurities affecting activity.

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.

- Meta-analysis : Compare data from multiple sources (e.g., PubChem BioAssay) to identify consensus trends .

Q. What strategies resolve challenges in synthesizing enantiomerically pure derivatives?

- Answer :

- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns).

- Asymmetric catalysis : Employ palladium-catalyzed asymmetric amination for stereoselective pyridazine functionalization.

- Crystallization-induced resolution : Separate diastereomers via salt formation with chiral acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.